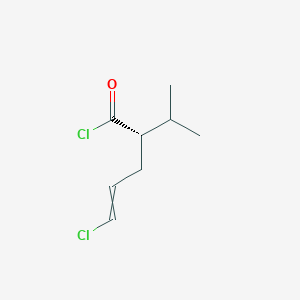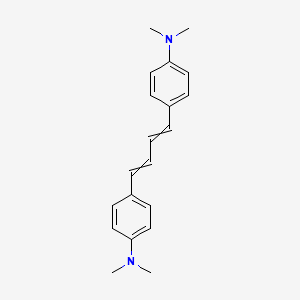
4,4'-(Buta-1,3-diene-1,4-diyl)bis(N,N-dimethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dimethylaniline) is an organic compound with the molecular formula C20H24N2. This compound is characterized by the presence of a buta-1,3-diene linkage between two N,N-dimethylaniline groups. It is known for its applications in various fields, including organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dimethylaniline) typically involves the coupling of N,N-dimethylaniline with a buta-1,3-diene derivative. One common method is the palladium-catalyzed cross-coupling reaction, where N,N-dimethylaniline is reacted with a buta-1,3-diene halide in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated processes helps in achieving consistent product quality and scalability.
化学反応の分析
Types of Reactions
4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene linkage to a saturated alkane.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dimethylaniline) involves its interaction with molecular targets through its diene linkage and aromatic rings. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological activities.
類似化合物との比較
Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure but with a diyne linkage instead of a diene.
4,4’-(Buta-1,3-diene-1,4-diyl)diphenol: Contains hydroxyl groups instead of N,N-dimethylamino groups.
特性
CAS番号 |
304467-03-6 |
|---|---|
分子式 |
C20H24N2 |
分子量 |
292.4 g/mol |
IUPAC名 |
4-[4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H24N2/c1-21(2)19-13-9-17(10-14-19)7-5-6-8-18-11-15-20(16-12-18)22(3)4/h5-16H,1-4H3 |
InChIキー |
CXFIWPAUNODACX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
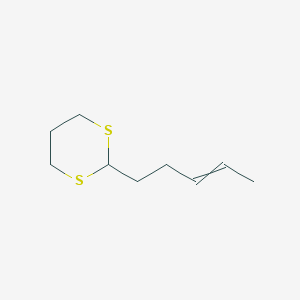
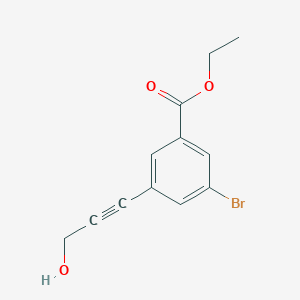
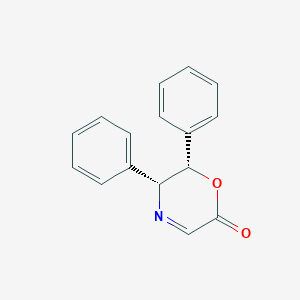
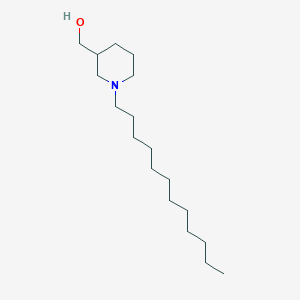



![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)
![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)
